molecular formula C10H12ClNO2S B7592170 2-(4-Chlorophenyl)-1-methylsulfonylazetidine

2-(4-Chlorophenyl)-1-methylsulfonylazetidine

Cat. No. B7592170
M. Wt: 245.73 g/mol
InChI Key: OJJCRFNACDVFMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chlorophenyl)-1-methylsulfonylazetidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and agrochemicals. This compound is also known as sulfoxaflor and is a member of the sulfoximine class of insecticides.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-1-methylsulfonylazetidine involves the inhibition of nicotinic acetylcholine receptors (nAChRs) in the nervous system of insects. This results in the disruption of nerve impulses, leading to paralysis and death of the insect. The compound has a high affinity for insect nAChRs, making it highly effective against a wide range of insect pests.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-Chlorophenyl)-1-methylsulfonylazetidine has low toxicity to mammals and other non-target organisms. It is rapidly metabolized and excreted from the body, reducing the risk of accumulation and toxicity. However, it is important to note that this compound may have negative impacts on pollinators and other beneficial insects, highlighting the need for careful consideration and regulation of its use.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(4-Chlorophenyl)-1-methylsulfonylazetidine in lab experiments include its high potency and selectivity against insect pests, as well as its low toxicity to mammals and other non-target organisms. However, its use may be limited by its potential negative impacts on pollinators and other beneficial insects, as well as the development of resistance in target pests.

Future Directions

Future research on 2-(4-Chlorophenyl)-1-methylsulfonylazetidine may focus on the development of more effective and environmentally-friendly insecticides based on this compound. This may involve the synthesis of new derivatives with improved potency and selectivity, as well as the investigation of new delivery methods and formulations. Additionally, research may focus on the development of alternative uses for this compound, such as in the treatment of neurological disorders or as a tool for studying the nervous system.

Synthesis Methods

The synthesis of 2-(4-Chlorophenyl)-1-methylsulfonylazetidine involves the reaction of 4-chloroaniline with chlorosulfonic acid to form the corresponding sulfonyl chloride. This intermediate is then reacted with 1-methylazetidine to give the final product. The reaction proceeds under mild conditions and yields high purity products.

Scientific Research Applications

2-(4-Chlorophenyl)-1-methylsulfonylazetidine has been extensively studied for its potential applications in the field of insecticides. It has been found to be highly effective against a wide range of insect pests, including aphids, whiteflies, and thrips. Its unique mechanism of action makes it an attractive alternative to traditional insecticides, which often have negative impacts on non-target organisms.

properties

IUPAC Name

2-(4-chlorophenyl)-1-methylsulfonylazetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2S/c1-15(13,14)12-7-6-10(12)8-2-4-9(11)5-3-8/h2-5,10H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJJCRFNACDVFMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC1C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)-1-methylsulfonylazetidine

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